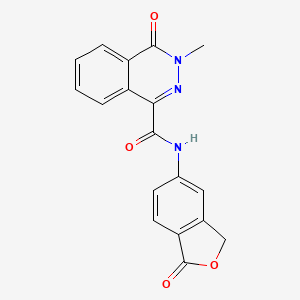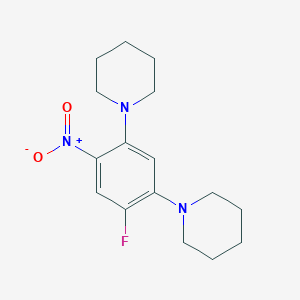![molecular formula C18H30N2O B5186607 4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that was first synthesized in the year 1994. MPBP is a potent agonist of the serotonin receptor and has been used in various scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body.
Mechanism of Action
MPBP acts by binding to the serotonin receptor and activating it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels leads to a decrease in the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
MPBP has been found to have a number of biochemical and physiological effects on the body. It has been found to increase the levels of serotonin in the brain, which leads to a decrease in the symptoms of depression and anxiety. It has also been found to have an effect on the dopamine and norepinephrine systems.
Advantages and Limitations for Lab Experiments
The advantages of using MPBP in lab experiments are that it is a potent agonist of the serotonin receptor and has been found to be effective in the treatment of depression and anxiety. The limitations of using MPBP in lab experiments are that it is a synthetic compound and may not be representative of natural compounds found in the body.
Future Directions
There are a number of future directions that can be explored in the field of MPBP research. Some of these include:
1. Studying the long-term effects of MPBP on the body.
2. Investigating the potential of MPBP in the treatment of other related disorders such as bipolar disorder and schizophrenia.
3. Developing new compounds that are more potent and selective agonists of the serotonin receptor.
4. Investigating the potential of MPBP in the treatment of drug addiction and withdrawal.
Conclusion:
In conclusion, MPBP is a synthetic compound that has been extensively used in scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to be a potent agonist of the serotonin receptor and has been used in studies related to the treatment of depression, anxiety, and other related disorders. There are a number of future directions that can be explored in the field of MPBP research, and it is an area of research that holds great promise for the future.
Synthesis Methods
The synthesis of MPBP involves the reaction of 4-methoxyphenylacetone with 2-(1-piperidinyl)ethanamine in the presence of a reducing agent. The reaction takes place in an organic solvent such as methanol or ethanol and is carried out under controlled conditions to obtain a pure and stable compound.
Scientific Research Applications
MPBP has been used extensively in scientific research studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. It has been found to be a potent agonist of the serotonin receptor and has been used in studies related to the treatment of depression, anxiety, and other related disorders.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-16(19-12-15-20-13-4-3-5-14-20)6-7-17-8-10-18(21-2)11-9-17/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRULDLGSGQNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5186531.png)
![methyl 4-{[7-[(3-methoxypropanoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5186535.png)
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5186550.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)

![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)